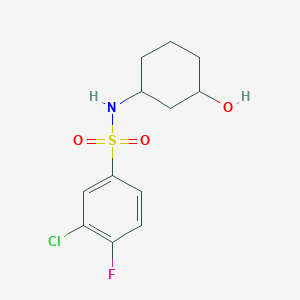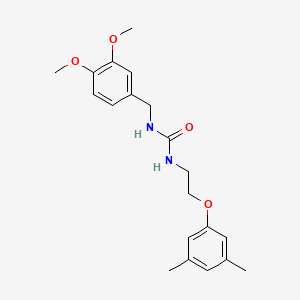
N,N,N',N'-Tetrabenzylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrabenzylethylenediamine: is an organic compound with the molecular formula C30H32N2. It is a flexible molecule often used as a ligand in coordination chemistry. The compound is characterized by its four benzyl groups attached to an ethylenediamine backbone, making it a valuable reagent in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabenzylethylenediamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethylenediamine attack the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabenzylethylenediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetrabenzylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrabenzylethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrabenzylethylenediamine involves its ability to act as a ligand and form complexes with metal ions. The compound’s nitrogen atoms coordinate with metal centers, stabilizing the metal ion and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylethylenediamine: Similar structure but with methyl groups instead of benzyl groups.
N,N,N’,N’-Tetraethylethylenediamine: Ethyl groups replace the benzyl groups.
N,N,N’,N’-Tetra-n-butylethylenediamine: Butyl groups replace the benzyl groups.
Uniqueness: N,N,N’,N’-Tetrabenzylethylenediamine is unique due to its bulky benzyl groups, which provide steric hindrance and influence the compound’s reactivity and coordination properties. This makes it particularly useful in forming stable complexes with metal ions and in applications requiring specific steric and electronic environments .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetrabenzylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOVMYVAKUPUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)




![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2902808.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)
![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)



![2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2902822.png)
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)
